2-(2-Isothiocyanatoethyl)pyridine
CAS No.: 36810-91-0
Cat. No.: VC0005994
Molecular Formula: C8H8N2S
Molecular Weight: 164.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 36810-91-0 |
---|---|
Molecular Formula | C8H8N2S |
Molecular Weight | 164.23 g/mol |
IUPAC Name | 2-(2-isothiocyanatoethyl)pyridine |
Standard InChI | InChI=1S/C8H8N2S/c11-7-9-6-4-8-3-1-2-5-10-8/h1-3,5H,4,6H2 |
Standard InChI Key | IVLUFOQCPWIXMW-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)CCN=C=S |
Canonical SMILES | C1=CC=NC(=C1)CCN=C=S |
Structural and Chemical Identity
2-(2-Isothiocyanatoethyl)pyridine consists of a pyridine ring linked to an ethyl chain terminating in an isothiocyanate (-N=C=S) group. This configuration confers electrophilic reactivity, enabling interactions with nucleophilic residues in proteins and other biomolecules. The compound’s structural attributes are summarized below:
The isothiocyanate group’s electrophilicity drives its biological activity, particularly in covalent binding to cysteine residues in proteins involved in cellular signaling pathways .
Synthesis and Optimization
Conventional Synthesis Routes
Three primary methods have been reported for synthesizing isothiocyanates, adaptable to 2-(2-Isothiocyanatoethyl)pyridine:
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Persulfate-Mediated Oxidation
Primary amines react with carbon disulfide (CS₂) in the presence of potassium carbonate, followed by oxidation with sodium persulfate to yield isothiocyanates. This method achieves moderate yields (60–75%) and is suitable for water-soluble substrates . For example, phenethylamine derivatives undergo this two-step process to form stable isothiocyanates . -
Thiophosgene Reaction
Thiophosgene (Cl₂C=S) reacts with amines in biphasic conditions (CH₂Cl₂/aqueous NaHCO₃) to produce isothiocyanates. While efficient, thiophosgene’s toxicity necessitates careful handling . -
1,1’-Thiocarbonyldiimidazole (TCDI) Method
TCDI serves as a safer alternative to thiophosgene, reacting with amines in dichloromethane to form isothiocyanates. This method is preferred for air-sensitive substrates .
Acetyl Chloride-Mediated Synthesis
A novel approach employs acetyl chloride to facilitate the decomposition of dithiocarbamates into isothiocyanates. This method achieves yields exceeding 80% under mild conditions, making it advantageous for lab-scale production . For instance, phenethylamine derivatives treated with CS₂ and acetyl chloride yield corresponding isothiocyanates with minimal byproducts .
Biological Activities and Mechanisms
Apoptosis Induction
2-(2-Isothiocyanatoethyl)pyridine interacts with proteins in apoptosis pathways, particularly those involving cysteine-dependent caspases. By covalently modifying regulatory proteins, it promotes caspase-3 activation and mitochondrial membrane depolarization, leading to programmed cell death . Comparative studies show that structural analogs induce apoptosis in pancreatic cancer cells (Panc1) at IC₅₀ values of 5–10 μM, with minimal toxicity to non-cancerous cells .
Oxidative Stress Modulation
The compound exacerbates oxidative stress in cancer cells by elevating intracellular ROS levels and depleting glutathione (GSH). In HGC27 gastric cancer cells, treatment with 10 μM of a related isothiocyanate increased ROS by 2.5-fold and reduced GSH by 70% within 24 hours, triggering necroptosis . This dual mechanism—ROS amplification and antioxidant depletion—enhances selectivity toward malignant cells.
Research Findings and Case Studies
Anticancer Efficacy
In a panel of 12 cancer cell lines, phenethyl isothiocyanate (PEITC) derivatives reduced viability by 50–90% at 10 μM concentrations. Compound 7 (a fluorinated analog) exhibited superior activity against Panc1 cells (IC₅₀ = 2.1 μM) compared to PEITC (IC₅₀ = 8.5 μM), attributed to enhanced electrophilicity and membrane permeability .
Selectivity Profiling
A selectivity screen against 30 kinases revealed that pyridine-based isothiocyanates inhibit PI3K-C2α with 100-fold selectivity over PI3K-C2β. Structural analyses attribute this to steric complementarity with PI3K-C2α’s hydrophobic subpocket, which accommodates the thiazole moiety of inhibitors like PITCOIN1 .
In Vivo Tolerability
Preliminary rodent studies indicate a favorable safety profile for isothiocyanate derivatives. Daily oral administration of 50 mg/kg for 28 days caused no significant weight loss or organ toxicity, supporting further preclinical development .
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